2,7-Dibromo-9H-thioxanthen-9-one
Overview
Description
2,7-Dibromo-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C13H6Br2OS and its molecular weight is 370.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Scaffold in Medicinal Compounds
9H-Thioxanthen-9-ones, including derivatives like 2,7-Dibromo-9H-thioxanthene-9-one, are significant in medicinal chemistry. They serve as a common heterocyclic scaffold in biologically active and medicinally important compounds (Javaheri et al., 2016).
Sterically Overcrowded Ethylenes
The compound is part of the study in synthesizing and resolving sterically overcrowded ethylenes, which are important in developing thermally stable, optically active structures (Feringa et al., 1992).
Photophysical Properties in Solvents
Research has explored the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one) in various solvents. This study aids in understanding the deactivation processes and interactions of thioxanthone in different chemical environments (Krystkowiak et al., 2006).
Visible Photoinitiators for Radical Polymerization
Thioxanthone derivatives are being developed as visible photoinitiators in radical polymerization, crucial in material science and industrial applications. This research provides insights into the photophysical mechanisms and efficiencies of these photoinitiators (Wu et al., 2014).
Antitumor Agents
Some 9H-thioxanthen-9-one derivatives, closely related to 2,7-Dibromo-9H-thioxanthene-9-one, have shown potential as antitumor agents. Their effectiveness against certain types of leukemia in mice highlights their medicinal relevance (Omar, 1997).
Molecular Structure and Vibrational Analysis
Studies on 9H-thioxanthen-9-one derivatives involve investigating their molecular structure and vibrational properties using various spectroscopic methods. This research aids in understanding the compound's chemical behavior at the molecular level (Mary et al., 2014).
Photosensitizers with Special Properties
Thioxanthone derivatives, including 2,7-Dibromo-9H-thioxanthene-9-one, are used to create photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths. This application is significant in photochemistry and photophysics (Fischer, 1991).
Safety and Hazards
The safety data sheet (SDS) for 2,7-Dibromo-9H-thioxanthene-9-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .
Future Directions
Mechanism of Action
Mode of Action
It is known that similar compounds can act as photoinitiators, absorbing energy from photons to initiate chemical reactions .
Biochemical Pathways
Given its potential role as a photoinitiator, it may be involved in pathways related to light-induced chemical reactions .
Result of Action
As a potential photoinitiator, it may induce chemical reactions when exposed to light .
Action Environment
The action of 2,7-Dibromo-9H-thioxanthen-9-one may be influenced by various environmental factors. For instance, light exposure could potentially activate the compound, given its potential role as a photoinitiator . Other factors such as temperature, pH, and the presence of other chemicals could also impact its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2,7-Dibromo-9H-thioxanthen-9-one plays a crucial role in biochemical reactions, particularly in the field of photochemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating or accelerating chemical reactions. This compound’s interactions with biomolecules often involve the formation of transient excited states, which can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates. These interactions are essential for understanding the compound’s role in photodynamic therapy and other photochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to generate ROS can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways are involved in regulating cell proliferation, apoptosis, and inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a photosensitizer, where it absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then interact with cellular components, leading to various biochemical effects. Additionally, this compound can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This compound’s ability to induce changes in gene expression is also significant, as it can alter the transcriptional activity of various genes involved in cell survival, proliferation, and stress responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to the formation of various byproducts, which may have different biochemical activities. Long-term exposure to this compound in in vivo studies has demonstrated its potential to cause chronic oxidative stress and other cellular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced cellular responses to light and improved photodynamic therapy outcomes. At high doses, this compound can cause toxic or adverse effects, including severe oxidative stress, tissue damage, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Properties
IUPAC Name |
2,7-dibromothioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGPGZSVGPGCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.